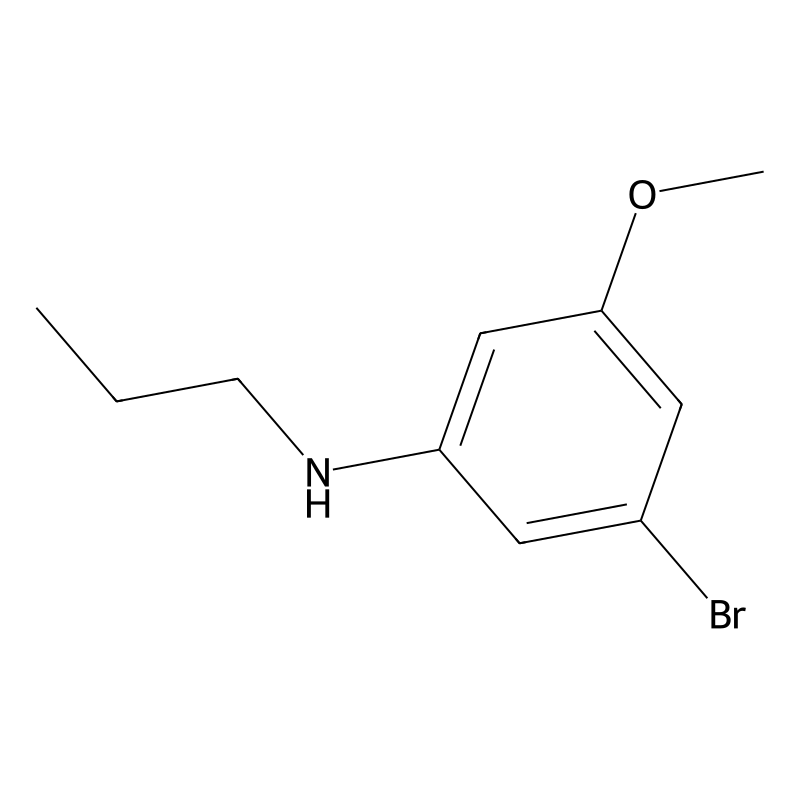

3-bromo-5-methoxy-N-propylaniline

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-bromo-5-methoxy-N-propylaniline is an organic compound classified as an aniline derivative. Its molecular structure includes a bromine atom at the 3-position, a methoxy group at the 5-position, and a propyl group attached to the nitrogen atom of the aniline ring. This compound is notable for its potential applications in various fields such as medicinal chemistry and organic synthesis due to its unique substituent arrangement, which influences its chemical reactivity and biological activity.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. This property allows for the synthesis of more complex molecules.

- Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids, which can further participate in chemical transformations.

- Reduction Reactions: If a nitro group is present, it can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Research indicates that 3-bromo-5-methoxy-N-propylaniline may exhibit various biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties. The compound's unique structure allows it to interact with specific biological targets, potentially modulating enzyme activity or receptor interactions. The bromine and methoxy groups can enhance its binding affinity, making it a candidate for further pharmacological studies.

The synthesis of 3-bromo-5-methoxy-N-propylaniline typically involves several steps:

- Bromination: The initial step often involves brominating 5-methoxy-N-propylaniline using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Reaction Conditions: This reaction usually occurs in organic solvents such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

- Industrial Production: In industrial settings, optimized large-scale bromination processes may be employed, utilizing continuous flow reactors and automated systems to enhance efficiency and yield.

3-bromo-5-methoxy-N-propylaniline has several applications across different fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Medicinal Chemistry: The compound is explored as a precursor for developing pharmaceutical agents with therapeutic properties.

- Material Science: It is utilized in creating functional materials with specific electronic or optical characteristics.

- Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer effects.

The interaction studies of 3-bromo-5-methoxy-N-propylaniline focus on its mechanism of action within biological systems. The compound's structure allows it to engage with various molecular targets, influencing their activity. For instance, the presence of both bromine and methoxy groups may enhance its reactivity in substitution and oxidation reactions, while the propyl group could affect pharmacokinetic properties such as solubility and metabolic stability.

Several compounds share structural similarities with 3-bromo-5-methoxy-N-propylaniline. Here are some notable examples:

| Compound Name | Key Differences |

|---|---|

| 3-bromo-5-methoxyaniline | Lacks the propyl group; may exhibit different reactivity. |

| 5-methoxy-N-propylaniline | Does not have the bromine substituent; affects electronic properties. |

| 3-bromo-N-propylaniline | Lacks the methoxy group; alters reactivity and properties. |

| 3-bromo-4-methoxy-N-propylaniline | Different substitution pattern; may influence biological activity differently. |

Uniqueness

The uniqueness of 3-bromo-5-methoxy-N-propylaniline lies in its combination of substituents on the aniline ring, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups enhances its reactivity in various